N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, have shown promise in anticancer research. The thiophene nucleus is known to exhibit a wide range of therapeutic properties, including anti-cancer effects . These compounds can be synthesized and investigated for new structural prototypes that may offer more effective pharmacological activity.
Organic Semiconductors
In the field of material science, thiophene-based molecules play a significant role in the development of organic semiconductors . The presence of a thiophene ring system in the compound’s structure could potentially contribute to advancements in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Anti-Inflammatory Applications
The anti-inflammatory potential of thiophene derivatives makes them valuable in the design of new drugs. Compounds containing the thiophene nucleus have been reported to possess anti-inflammatory properties, which could be harnessed in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Thiophene derivatives are also explored for their antimicrobial properties. The compound could be part of a combinatorial library to search for lead molecules with anti-microbial activities, which are crucial in the fight against resistant strains of bacteria and other pathogens .
Fungicidal Applications
Research has indicated that thiophene derivatives can be designed and synthesized with fungicidal activities. These compounds, when modified appropriately, have shown efficacy against various fungal phytopathogens, which is essential for agriculture and food safety .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The structural features of N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide could be optimized to enhance its performance as a corrosion inhibitor, providing protection for metals and alloys .
Neurological Disorders Treatment
Thiophene derivatives have been associated with the treatment of neurological disorders. Their activity as serotonin antagonists can be used in the treatment of conditions like Alzheimer’s disease, showcasing the compound’s potential in neuropsychiatric medication .
Kinase Inhibition
Kinases are enzymes that play a pivotal role in various cellular processes. Thiophene derivatives have been identified as kinase inhibitors, which could lead to the development of new treatments for diseases where kinase activity is dysregulated .
Future Directions
properties
IUPAC Name |
N'-cyclopropyl-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-12(17,9-3-2-6-18-9)7-13-10(15)11(16)14-8-4-5-8/h2-3,6,8,17H,4-5,7H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWPMKHDRRFBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1CC1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide |
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